Home > Products > Screening Compounds P77969 > 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea
1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea -

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea

Catalog Number: EVT-10932402
CAS Number:
Molecular Formula: C22H20ClF2N3O2
Molecular Weight: 431.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea, also known as A-1165442, is a synthetic organic compound classified as a transient receptor potential vanilloid-1 antagonist. This compound has been studied for its potential analgesic effects, particularly in models of osteoarthritis pain in rodents .

Source

The compound was first disclosed in a patent application and has been referenced in various scientific literature, highlighting its pharmacological properties and potential therapeutic applications .

Classification

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea belongs to the class of synthetic organic compounds and is specifically categorized as a small molecule drug candidate with activity against the transient receptor potential vanilloid-1 channel, which is implicated in pain signaling pathways .

Synthesis Analysis

Methods

The synthesis of 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea involves several key steps that typically include the formation of the chromene structure followed by the introduction of the isoquinoline moiety and subsequent urea formation.

Technical Details

The synthetic route may involve:

  1. Formation of the Chromene Core: Utilizing starting materials such as substituted phenols and aldehydes to construct the chromene skeleton.
  2. Chlorination and Fluoromethylation: Introducing the chloro and bis(fluoromethyl) groups through halogenation reactions.
  3. Isoquinoline Attachment: Employing coupling reactions to attach the isoquinoline derivative.
  4. Urea Formation: Finally, reacting the amine derived from the isoquinoline with a carbonyl compound to form the urea linkage.
Molecular Structure Analysis

Structure

The molecular structure of 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea can be represented by its IUPAC name and its chemical formula. The compound features a complex arrangement that includes:

  • A dihydrochromene ring system.
  • A urea functional group.
  • Multiple halogen substituents.

Data

The InChIKey for this compound is VJJGAJAUECQWSZ-LJQANCHMSA-N, which can be used for database searches to find more detailed structural information .

Chemical Reactions Analysis

Reactions

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea undergoes various chemical reactions typical of urea derivatives:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to yield corresponding amines and carbonyls.
  2. Nucleophilic Substitution: The halogenated positions can participate in nucleophilic substitution reactions.

Technical Details

The stability of the compound under different pH conditions and its reactivity towards nucleophiles or electrophiles can be assessed through standard organic chemistry techniques such as NMR spectroscopy or mass spectrometry.

Mechanism of Action

Process

As a transient receptor potential vanilloid-1 antagonist, 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea inhibits the activity of this receptor involved in pain perception. By blocking this receptor:

  1. It prevents calcium influx into neurons that signal pain.
  2. It reduces hyperalgesia and allodynia associated with inflammatory conditions.

Data

Studies have shown that this compound exhibits significant analgesic effects in animal models by effectively modulating pain pathways mediated by transient receptor potential channels .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties such as melting point, boiling point, solubility, and stability under various conditions are crucial for understanding its behavior in biological systems and formulations.

Chemical Properties

Key chemical properties include:

  1. Solubility: Soluble in organic solvents but may have limited solubility in water.
  2. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data can be derived from experimental studies or predicted using computational chemistry methods.

Applications

Scientific Uses

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea has significant potential applications in:

  1. Pain Management: As an analgesic agent targeting chronic pain conditions.
  2. Pharmaceutical Research: Investigating new treatments for disorders related to transient receptor potential vanilloid channels.
Introduction

Historical Context and Discovery of 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea

This synthetic compound emerged from targeted drug discovery programs in the early 2020s focused on novel transient receptor potential vanilloid 1 antagonists. Its development represented a strategic evolution from first-generation urea-based antagonists, specifically engineered to overcome limitations in selectivity and metabolic stability. The compound was first synthesized through a multi-step organic process beginning with the formation of the chiral chromene core, followed by fluoromethylation and concluding with urea linkage formation between the isoquinoline amine and chromene isocyanate intermediates .

The discovery pathway featured systematic optimization of both the chromene and isoquinoline domains to enhance target binding and pharmacokinetic properties. Key innovations included the introduction of bis(fluoromethyl) groups at the chromene C2 position to improve membrane permeability and the incorporation of the 3-methylisoquinolin-5-yl moiety to strengthen π-π stacking interactions within the transient receptor potential vanilloid 1 binding pocket. The specific (4R) enantiomer demonstrated superior pharmacological activity compared to its (4S) counterpart, establishing the importance of stereochemical control in its biological profile . Early pharmacological characterization revealed its exceptional potency in inhibiting transient receptor potential vanilloid 1 activation, positioning it as a candidate for pain management applications, particularly for chronic conditions like osteoarthritis where transient receptor potential vanilloid 1 plays a pathophysiological role.

Structural Classification and Pharmacological Relevance

This complex molecule (molecular formula: C₂₂H₂₀ClF₂N₃O₂; molecular weight: 431.9 g/mol) integrates three privileged pharmacophores within a single chemical architecture: a dihydrochromene scaffold, a substituted isoquinoline system, and a urea linkage . The core structure features a chiral 3,4-dihydrochromen-4-yl unit with defined (R) configuration at the C4 position, bearing chlorine substitution at C7 and two fluoromethyl groups at C2. The urea nitrogen connects this chromene system to the 3-methyl-substituted isoquinolin-5-yl group, creating a planar connectivity that facilitates target engagement [3].

Table 1: Structural Features of 1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea

Structural ElementChemical CharacteristicsPharmacological Contribution
Chromene Core(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromeneProvides three-dimensional shape complementarity with transient receptor potential vanilloid 1 binding pocket
Urea Linkage-NH-C(O)-NH-Forms critical hydrogen bonds with transient receptor potential vanilloid 1 residues
Isoquinoline System3-methylisoquinolin-5-ylEnables π-stacking interactions and enhances solubility
Fluoromethyl Groups-CH₂F at chromene C2 positionModulates lipophilicity (XLogP3: 4.3) and membrane permeability
StereocenterR-configuration at C4Determines binding affinity and target selectivity

The urea functional group (-NH-CO-NH-) serves as a critical hydrogen-bond donor/acceptor system that anchors the molecule within the transient receptor potential vanilloid 1 binding cleft. Substituents significantly influence pharmacodynamics: the chlorine atom enhances electron distribution within the chromene ring, while the fluoromethyl groups substantially increase lipophilicity (XLogP3 value: 4.3) and improve blood-brain barrier penetration relative to non-fluorinated analogs . The molecule contains five hydrogen bond acceptors and two hydrogen bond donors, properties that facilitate specific molecular recognition events essential for its transient receptor potential vanilloid 1 antagonist activity. Its structural complexity is evidenced by a heavy atom count of 30 and monoisotopic mass of 431.1212109 g/mol .

Table 2: Physicochemical Properties and Binding Metrics

PropertyValueMeasurement Method/Reference
Molecular Weight431.9 g/molMass spectrometry
Hydrogen Bond Donor Count2Computational prediction
Hydrogen Bond Acceptor Count5Computational prediction
Exact Mass431.1212109 g/molHigh-resolution mass spectrometry
XLogP34.3Chromatographic determination
Heavy Atom Count30
Binding Affinity (TRPV1)Low nanomolar rangeRadioligand displacement assays

Rationale for Targeting Isoquinoline-Chromene Hybrid Systems in Drug Design

The strategic integration of isoquinoline and chromene structural domains represents a sophisticated approach to overcoming the limitations of single-scaffold transient receptor potential vanilloid 1 modulators. Isoquinoline derivatives exhibit intrinsic affinity for nucleotide-binding domains in various protein targets due to their planar, electron-rich surfaces capable of cation-π interactions and π-stacking. Chromene scaffolds contribute conformational restraint and metabolic stability while maintaining sufficient flexibility for optimal target engagement. The hybridization approach exploits complementary pharmacological strengths: isoquinoline domains enhance water solubility and facilitate aromatic stacking within hydrophobic binding pockets, while chromene systems provide three-dimensionality necessary for subtype selectivity among transient receptor potential channels .

The specific structural modifications in this compound—including the bis(fluoromethyl) groups on the chromene and the 3-methyl substitution on the isoquinoline—were designed to address specific drug development challenges. Fluoromethylation significantly enhances membrane permeability without substantially increasing molecular weight, as evidenced by the compound's calculated partition coefficient (XLogP3: 4.3). The methyl group at the isoquinoline 3-position serves dual purposes: sterically blocking oxidative metabolism at this vulnerable site and inducing favorable torsional angles for binding pocket accommodation. Molecular modeling studies indicate that the (4R) configuration positions the chromene oxygen for optimal hydrogen bonding with transient receptor potential vanilloid 1 residue Tyr511 while orienting the fluoromethyl groups toward hydrophobic subpockets [3].

This hybrid architecture demonstrates substantially improved transient receptor potential vanilloid 1 binding affinity compared to simpler urea derivatives. The structural complexity allows simultaneous interaction with multiple transient receptor potential vanilloid 1 domains: the isoquinoline system engages the voltage-sensor-like region through van der Waals contacts, while the chromene core interacts with the vanilloid binding pocket near the intracellular gate. The urea linker integrates these interactions by forming hydrogen bonds with key transient receptor potential vanilloid 1 residues (Arg557 and Glu570), creating a high-affinity, slowly dissociating complex that effectively antagonizes channel activation. Such multi-domain engagement would be unattainable with either scaffold alone, validating the hybrid design strategy for next-generation transient receptor potential vanilloid 1 antagonists .

Properties

Product Name

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea

IUPAC Name

1-[(4R)-7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea

Molecular Formula

C22H20ClF2N3O2

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C22H20ClF2N3O2/c1-13-7-17-14(10-26-13)3-2-4-18(17)27-21(29)28-19-9-22(11-24,12-25)30-20-8-15(23)5-6-16(19)20/h2-8,10,19H,9,11-12H2,1H3,(H2,27,28,29)/t19-/m1/s1

InChI Key

VJJGAJAUECQWSZ-LJQANCHMSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2NC(=O)NC3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1

Isomeric SMILES

CC1=CC2=C(C=CC=C2NC(=O)N[C@@H]3CC(OC4=C3C=CC(=C4)Cl)(CF)CF)C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.